molecular formula C14H20BrNO B8183239 1-(3-Bromo-4-ethoxybenzyl)piperidine

1-(3-Bromo-4-ethoxybenzyl)piperidine

Cat. No.: B8183239
M. Wt: 298.22 g/mol
InChI Key: AQTBNPJGYQBTJO-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-ethoxybenzyl)piperidine is a chemical compound with the molecular formula C14H20BrNO and a molecular weight of 298.22 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and an ethoxy group attached to a benzyl moiety

Preparation Methods

The synthesis of 1-(3-Bromo-4-ethoxybenzyl)piperidine typically involves the reaction of 3-bromo-4-ethoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Bromo-4-ethoxybenzyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-ethoxybenzyl)piperidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior . Further research is needed to elucidate the precise molecular mechanisms involved.

Properties

IUPAC Name

1-[(3-bromo-4-ethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-2-17-14-7-6-12(10-13(14)15)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTBNPJGYQBTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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